4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde
Description
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a chloro substituent at the 4-position, a cyclopentyl group at the 1-position, and a formyl group at the 5-position of the pyrazole ring.
Properties
IUPAC Name |
4-chloro-2-cyclopentylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDUNIXTKOMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-chlorobenzaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives.
Mechanistic Insight : Oxidation proceeds via formation of a geminal diol intermediate, followed by elimination to the carboxylic acid. The chloro group remains inert under these conditions.
Reduction Reactions
The aldehyde is reduced to a primary alcohol.
Side Reactions : Prolonged exposure to LiAlH₄ may lead to partial reduction of the pyrazole ring, though this is mitigated by steric hindrance from the cyclopentyl group.
Nucleophilic Substitution at C4 Chloro Group
The chloro substituent is displaced by nucleophiles under basic conditions.
| Nucleophile | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | K₂CO₃, DMF, 80°C | 4-Amino-1-cyclopentyl-1H-pyrazole-5-carbaldehyde | 76% |
| HS⁻ | NaSH, EtOH, reflux | 4-Mercapto-1-cyclopentyl-1H-pyrazole-5-carbaldehyde | 63% |
Kinetics : Substitution proceeds via an SNAr mechanism due to electron-deficient C4 position adjacent to pyrazole nitrogens. Steric effects from the cyclopentyl group marginally slow reaction rates.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups.
Optimization : Microwave irradiation reduces reaction times (e.g., 10 min vs. 24 h ).
Aldehyde Condensation Reactions
The aldehyde participates in nucleophilic additions and cyclocondensations.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux | Oxime derivative | 88% |
| Hydrazine | H₂O/EtOH, RT | Hydrazone | 94% |
| Malononitrile | FeCl₃/PVP, PEG-400/H₂O | Cyano-substituted pyrazole | 82% |
Applications : Hydrazones serve as intermediates for heterocycle synthesis (e.g., triazoles, pyridazines).
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factors |
|---|---|---|
| Suzuki coupling | High | Electron-deficient pyrazole ring enhances oxidative addition to Pd. |
| Aldehyde oxidation | Moderate | Steric hindrance from cyclopentyl slows diol formation. |
| Chloro substitution | Moderate | SNAr favored by adjacent electron-withdrawing N atoms. |
Scientific Research Applications
Chemical Synthesis
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.
Key Reactions
- Oxidation : Converts to 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid.
- Reduction : Produces 4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanol.
- Substitution : Leads to a range of substituted pyrazole derivatives depending on the nucleophile used.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Studies have shown that this compound displays significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of enzyme activities or disruption of cellular processes, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory properties. It may modulate signaling pathways related to inflammation, suggesting its applicability in treating inflammatory diseases .
Medicinal Applications
In the pharmaceutical industry, this compound is explored as a lead compound for drug development. Its unique electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, which could inhibit their activity and lead to therapeutic benefits.
Industrial Uses
This compound finds applications in the production of agrochemicals and specialty chemicals. Its ability to serve as a building block in synthesizing various functionalized compounds makes it valuable in industrial chemistry .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Study 1: Antimicrobial Activity
A research article published in 2023 demonstrated that derivatives of pyrazole-based compounds exhibited varying degrees of antimicrobial potential against bacteria such as Bacillus cereus and Staphylococcus aureus. The study highlighted that certain structural modifications could enhance antimicrobial efficacy .
Study 2: Anti-inflammatory Mechanisms
Another investigation explored the anti-inflammatory mechanisms of pyrazole derivatives, indicating that compounds similar to this compound could inhibit pro-inflammatory cytokines, providing insights into potential therapeutic applications for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Carbaldehyde Derivatives
*Estimated based on cyclopentyl (C₅H₉) contribution.
Biological Activity
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde is an organic compound classified within the pyrazole derivatives, characterized by its unique molecular structure (C9H11ClN2O). This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H11ClN2O
- Molecular Weight : Approximately 186.64 g/mol
- Structural Features : The compound contains a chlorine atom at the 4-position and a cyclopentyl group at the 1-position, along with a carbaldehyde functional group at the 5-position.
The biological activity of this compound can be attributed to its ability to act as an electrophile, which allows it to interact with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects. The compound has been explored for its potential as an intermediate in drug development and synthesis of more complex organic molecules .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It has demonstrated efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25.1 µM | |
| Escherichia coli | 40 µg/mL (compared to standard drugs) | |
| Bacillus subtilis | Significant inhibition |
In particular, studies have shown that compounds similar to this compound exhibit strong antibacterial activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) and other pathogens .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from pyrazoles have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| 4-Chloro-1-cyclopentyl-pyrazole | Up to 85% TNF-α inhibition | 10 | |
| Dexamethasone | 76% TNF-α inhibition | 1 |
These results suggest that this compound may serve as a promising candidate for developing new anti-inflammatory agents.
Anticancer Activity
The potential anticancer effects of pyrazole derivatives are also being investigated. Some studies have reported that certain pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines.
Case Studies
A notable study focused on synthesizing a series of pyrazole derivatives, including this compound, which were evaluated for their biological activities. The results indicated that these compounds showed significant antibacterial and antifungal activities compared to standard drugs like ampicillin and ketoconazole .
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carbaldehyde?
The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing formyl groups into aromatic systems. For example, 5-chloro-pyrazole derivatives are formylated using POCl₃ and DMF under controlled conditions . The cyclopentyl substituent is typically introduced via nucleophilic substitution or cyclization reactions, as seen in analogous pyrazole syntheses . Key steps include:
- Chlorination of the pyrazole precursor.
- Formylation using Vilsmeier-Haack conditions (DMF/POCl₃).
- Cyclopentyl group incorporation via alkylation or coupling reactions.
Q. How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure can be refined using SHELXL for small-molecule crystallography and visualized with ORTEP-3 for thermal ellipsoid modeling . For example, a related pyrazole-carbaldehyde derivative (5-chloro-3-methyl-1-phenyl) was resolved to a final R-factor of 0.036, confirming planarity of the pyrazole ring and spatial orientation of substituents .
Q. What spectroscopic techniques are used for characterization?
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., aldehyde protons at ~9.8 ppm, cyclopentyl methylene signals at 1.5–2.5 ppm) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?
Discrepancies in bond parameters may arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize refinement. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries . For example, in 5-chloro-3-methyl-1-phenyl derivatives, C-Cl bond lengths deviated by <0.02 Å between SC-XRD and DFT, indicating reliable data .
Q. What strategies optimize the Vilsmeier-Haack reaction for higher aldehyde yields?
- Temperature control : Maintain 0–5°C during POCl₃ addition to avoid side reactions.
- Solvent selection : Use anhydrous dichloroethane for improved solubility of intermediates .
- Post-reaction quenching : Hydrolyze intermediates with ice-cold water to stabilize the aldehyde group. Yield improvements (from ~60% to >85%) have been reported for similar pyrazole derivatives by optimizing stoichiometry (DMF:POCl₃ = 1:1.2) and reaction time (4–6 hr) .
Q. How can computational methods predict reactivity for further functionalization?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For 5-carbaldehyde pyrazoles:
- The aldehyde carbon (LUMO ≈ -1.5 eV) is highly electrophilic, favoring nucleophilic additions.
- Substituent effects (e.g., cyclopentyl’s steric bulk) reduce reactivity at the N1 position . MD simulations further assess solvent-accessible surfaces for reaction planning .
Q. What analytical approaches resolve ambiguities in regiochemistry during substitution reactions?
Combine 2D NMR (COSY, NOESY) and X-ray crystallography . For example, NOE correlations between cyclopentyl protons and pyrazole-H4 confirm substitution at N1 in related compounds . Contrastingly, ambiguous cases (e.g., N1 vs. N2 alkylation) require isotopic labeling or kinetic studies .
Methodological Tables
Table 1. Key Crystallographic Parameters for Pyrazole-Carbaldehydes
| Compound | Space Group | R-factor | Notable Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| 5-Chloro-3-methyl-1-phenyl | P1 | 0.036 | C-Cl: 1.735; C=O: 1.221 | |
| 3-(4-Bromophenyl)-1-(4-Cl-benzyl) | P1 | 0.104 | C-Br: 1.901; C=O: 1.219 |
Table 2. Comparison of Vilsmeier-Haack Reaction Conditions
| Precursor | DMF (equiv) | POCl₃ (equiv) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methyl-1-aryl-pyrazol-5(4H)-one | 1.0 | 1.2 | 85 | |
| 5-Chloro-1H-pyrazole | 1.1 | 1.3 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
